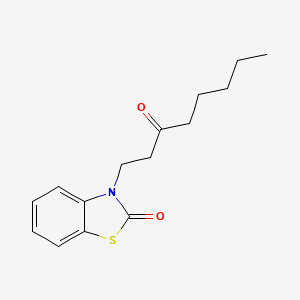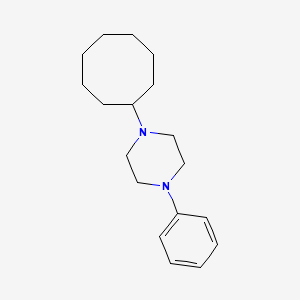![molecular formula C19H22BrClN2O4S B5042175 N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide](/img/structure/B5042175.png)
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide is a complex organic compound characterized by the presence of bromine, chlorine, sulfonyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-bromobenzylamine to form the N2-(4-bromobenzyl)-N~2~-(4-chlorophenyl)sulfonamide.
Amidation: The final step involves the reaction of the sulfonamide with 3-methoxypropylamine under appropriate conditions to yield N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea (NH~2~CSNH~2~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and sulfonyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(4-bromobenzyl)-N~2~-(4-chlorophenyl)sulfonamide: Lacks the methoxypropyl group.
N~2~-(4-bromobenzyl)-N~2~-(4-chlorophenyl)glycinamide: Lacks the sulfonyl group.
N~2~-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)glycinamide: Lacks the bromobenzyl group.
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide is unique due to the combination of bromine, chlorine, sulfonyl, and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O4S/c1-27-12-2-11-22-19(24)14-23(13-15-3-5-16(20)6-4-15)28(25,26)18-9-7-17(21)8-10-18/h3-10H,2,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZPQFVYBCIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-bromophenyl)-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B5042093.png)
![N-(3,4-dimethoxyphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5042094.png)
![N,N-diethyl-2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5042102.png)
![1-acetyl-4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-diazepane](/img/structure/B5042114.png)




![(5Z)-5-benzylidene-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042134.png)
![1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5042138.png)

![ETHYL 4,5-DIMETHYL-2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5042161.png)


